molecular formula C23H17N3O5 B2547318 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide CAS No. 444588-65-2

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2547318
CAS No.: 444588-65-2
M. Wt: 415.405
InChI Key: VZEAZILNCWURDI-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H17N3O5 and its molecular weight is 415.405. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research focuses on the chemical reactions of similar compounds, such as 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, yielding products with potential for further chemical investigation. These reactions afford various pyridine and piperidine derivatives, showcasing the compound's utility in synthesizing complex molecules (O'callaghan et al., 1999; O'callaghan et al., 1999).

Medicinal Chemistry and Drug Design

A notable application is in the synthesis of bioactive molecules, such as the catechol-O-methyltransferase (COMT) inhibitor, entacapone. A new synthesis pathway for entacapone under mild conditions highlights the importance of compounds like (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide in medicinal chemistry, particularly in developing treatments for diseases like Parkinson's (Harisha et al., 2015).

Corrosion Inhibition

Research into acrylamide derivatives, closely related to the compound of interest, demonstrates their effectiveness as corrosion inhibitors for metals in acidic solutions. This application is crucial for materials science, particularly in protecting industrial equipment from corrosive damage (Abu-Rayyan et al., 2022).

Molecular Structure and Hydrogen Bonding Analysis

Studies on beta-enaminones, which share functional groups with this compound, explore the strength of intramolecular N-H...O hydrogen bonds. These investigations provide insights into the factors influencing molecular stability and reactivity, essential for developing new pharmaceuticals and materials (Bertolasi et al., 2006).

Environmental and Analytical Chemistry

Compounds with structural similarities to this compound are used in developing sensors and catalysts for environmental monitoring and remediation. For example, the design of chemosensors for detecting metal ions in aqueous solutions represents a critical application in environmental science, illustrating the versatility of such compounds in analytical chemistry (Jo et al., 2014).

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c24-14-18(23(28)25-20-11-10-19(26(29)30)13-21(20)27)12-17-8-4-5-9-22(17)31-15-16-6-2-1-3-7-16/h1-13,27H,15H2,(H,25,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEAZILNCWURDI-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.